![molecular formula C19H25ClFN5OS B2503822 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216994-15-8](/img/structure/B2503822.png)
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that appears to be related to the family of pyrazole carboxamides. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and the methods used for their synthesis and analysis. The compound likely contains a pyrazole core, substituted with various functional groups that could influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives can involve multiple steps, including hydrolytic cleavage and condensation reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share a similar pyrazole structure, are synthesized through hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines in formic acid . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to account for the different substituents.
Molecular Structure Analysis
The structure of pyrazole derivatives is often elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR). In a case study involving a designer drug with a pyrazole skeleton, detailed structure elucidation was achieved using NMR and mass spectrometry (MS) . The study highlights the importance of comparing predicted and observed chemical shifts, particularly for carbon atoms in the pyrazole ring, to confirm the structure. Similar techniques would be essential for analyzing the molecular structure of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary depending on the nature of their substituents. The paper on 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides mentions their reaction with benzylthiol or thiophenols to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This suggests that the compound may also undergo nucleophilic substitution reactions with sulfur-containing nucleophiles, although the presence of other functional groups could influence its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorobenzothiazole moiety suggests potential for interactions with biological systems, given the common use of fluorine in pharmaceuticals to modulate activity and bioavailability. The diethylaminoethyl group could impart basic properties, affecting the compound's solubility and its ability to form salts, such as the hydrochloride form mentioned. Detailed analysis of these properties would require empirical data, which is not provided in the papers.
Scientific Research Applications
Antipsychotic Potential
One study details the synthesis and pharmacological evaluation of a series of compounds with potential antipsychotic properties. These compounds, including derivatives structurally related to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, showed promising results in animal behavioral tests without interacting with dopamine receptors, a common target for antipsychotic drugs (Wise et al., 1987).
Cytotoxic Activity
Another study explored carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxicity against various cancer cell lines. This research indicates the potential for developing novel anticancer agents from similar structural frameworks (Deady et al., 2003).
Antimicrobial and Antifungal Properties
Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrates significant antimicrobial and anti-5-lipoxygenase activities, suggesting a potential application in developing new therapeutic agents for bacterial infections and inflammation (Rahmouni et al., 2016).
Anticancer Activity
A study on the synthesis and evaluation of novel substituted thiazole-2-semicarbazides and its derivatives highlighted their antimicrobial activity, pointing towards the therapeutic potential of such compounds in treating various infections and possibly in cancer treatment (Basavarajaiah & Mruthyunjayaswamy, 2008).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)23(4)22-16)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYJSDDDXJSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NN(C(=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

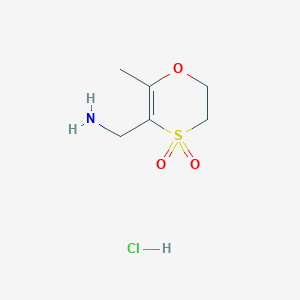
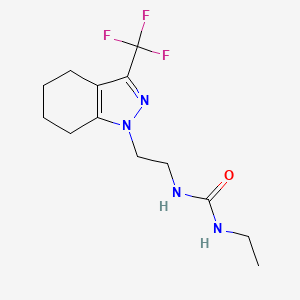

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)
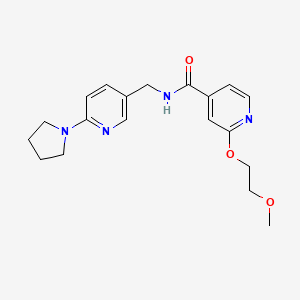

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)
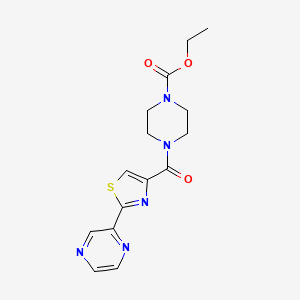
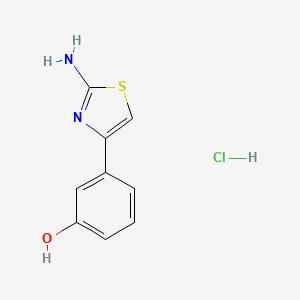
![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)
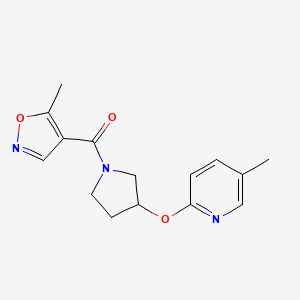
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)